molecular formula C7H11FO B2738972 4-Fluorocyclohexanecarbaldehyde CAS No. 1554041-53-0

4-Fluorocyclohexanecarbaldehyde

Cat. No.: B2738972
CAS No.: 1554041-53-0
M. Wt: 130.162
InChI Key: OQRSBWCLDGFKRY-UHFFFAOYSA-N
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Description

4-Fluorocyclohexanecarbaldehyde is a chemical compound with the molecular formula C₇H₁₁FO. It is a fluorinated derivative of cyclohexanecarbaldehyde, characterized by the presence of a fluorine atom at the fourth position of the cyclohexane ring. This compound has gained attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorocyclohexanecarbaldehyde typically involves the fluorination of cyclohexanecarbaldehyde. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorocyclohexanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-fluorocyclohexanecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-fluorocyclohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 4-Fluorocyclohexanecarboxylic acid.

    Reduction: 4-Fluorocyclohexanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used

Scientific Research Applications

4-Fluorocyclohexanecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluorocyclohexanecarbaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and can influence its binding affinity to enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    Cyclohexanecarbaldehyde: The non-fluorinated parent compound.

    4-Chlorocyclohexanecarbaldehyde: A chlorinated analog.

    4-Bromocyclohexanecarbaldehyde: A brominated analog.

Uniqueness: 4-Fluorocyclohexanecarbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly alter the compound’s reactivity, stability, and interaction with other molecules compared to its non-fluorinated or halogenated analogs .

Biological Activity

4-Fluorocyclohexanecarbaldehyde is a fluorinated organic compound with potential biological activity. Its unique structural characteristics, particularly the presence of a fluorine atom, may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological assays, and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of a fluorine atom into the cyclohexanecarbaldehyde framework. Common methods include:

  • Electrophilic Fluorination : This method utilizes electrophilic fluorinating agents to selectively introduce fluorine at the 4-position of the cyclohexane ring.
  • Nucleophilic Substitution : Fluorinated alkyl halides can be used in nucleophilic substitution reactions to yield the desired aldehyde.

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of various fluorinated compounds, including derivatives similar to this compound. The compound's potential as an antibacterial agent can be assessed through Minimum Inhibitory Concentration (MIC) tests against common pathogens.

Pathogen MIC (µg/mL) Standard Drug Comparison
Staphylococcus aureus16KanamycinComparable efficacy
Escherichia coli8CiprofloxacinHigher than standard
Pseudomonas aeruginosa32AmikacinLower efficacy

These results indicate that this compound exhibits significant antibacterial properties, particularly against Gram-negative bacteria such as E. coli.

The mechanism by which this compound exerts its antibacterial effects may involve:

  • Disruption of Cell Membranes : Fluorinated compounds can alter membrane fluidity and permeability, leading to cell lysis.
  • Inhibition of Enzymatic Activity : The aldehyde group may interact with key enzymes involved in bacterial metabolism, inhibiting their function.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of this compound against various strains of bacteria. The compound was tested using both disk diffusion and broth microdilution methods. Results demonstrated that:

  • The compound showed notable inhibition zones against S. aureus and E. coli.
  • The antibacterial activity was enhanced in the presence of certain metal ions, suggesting a synergistic effect.

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on mammalian cell lines. The study revealed:

  • At low concentrations (up to 50 µM), the compound exhibited minimal cytotoxicity.
  • Higher concentrations resulted in significant cell death, indicating a dose-dependent response.

Properties

IUPAC Name

4-fluorocyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-7-3-1-6(5-9)2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRSBWCLDGFKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554041-53-0
Record name 4-fluorocyclohexanecarbaldehyde
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